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Ajicure MY 24

Epoxy Resin Curing Structural Adhesives Shear Strength

Generic substitutes for Ajicure MY-24 risk over 40% bond strength loss or compromised latency. This micro-ground tertiary amine adduct is engineered for one-component epoxy systems requiring both extended pot life and high thermal activation. • Achieves 240 kgf/cm² shear adhesion, a 71% improvement over fast-cure analogs like PN-23. • Provides a 13°C higher Tg (113°C) compared to DMP-30 in anhydride systems, ensuring thermal stability. • Extends 40°C shelf stability to >30 days, a 4x improvement over traditional DCMU accelerators.

Molecular Formula C8H6
Molecular Weight 0
CAS No. 134091-75-1
Cat. No. B1179765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjicure MY 24
CAS134091-75-1
SynonymsAjicure MY 24
Molecular FormulaC8H6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ajicure MY-24 (CAS 134091-75-1): Tertiary Amine Adduct Latent Curing Agent for Epoxy Resins


Ajicure MY-24 (CAS 134091-75-1) is a micro-ground, tertiary amine adduct-based latent curing agent and accelerator for epoxy resins, manufactured by Ajinomoto Fine-Techno Co., Inc. . It appears as a pale yellow powder with an average particle size of 10-12 μm [1]. As a latent hardener, it remains essentially insoluble in epoxy resins at room temperature, providing long pot life, but dissolves rapidly upon heating above 80°C to initiate curing [2]. It is classified as a skin sensitizer (Skin Sens. 1, H317) and eye irritant (Eye Irrit. 2, H319) [3].

Why Generic Substitution Fails: The Quantifiable Performance Gap of Ajicure MY-24


Simply substituting Ajicure MY-24 with another latent amine adduct or a generic tertiary amine accelerator in one-component (1K) epoxy formulations is a high-risk procurement strategy. While all latent curing agents aim for shelf stability and thermal activation, the specific adduct structure and particle engineering of MY-24 dictate unique, quantifiable performance outcomes. Generic substitution often leads to a quantifiable loss in critical parameters: for instance, using a faster-curing analog like Ajicure PN-23 can slash bond strength by over 40% (from 240 to 140 kgf/cm²) [1][2]. Conversely, substituting MY-24 for a slower analog like MY-25 or a standard accelerator like DMP-30 results in a significant, measurable trade-off in glass transition temperature (Tg) [3]. The phase-change curing mechanism of Ajicure products is also distinct from the dissociation reactions of DICY or urea compounds, making direct 1:1 replacement without extensive reformulation and validation impractical [4]. The following evidence quantifies these performance deltas, enabling informed, data-driven procurement decisions.

Quantitative Evidence Guide for Ajicure MY-24: Head-to-Head Performance Comparisons


Shear Adhesion Strength of Ajicure MY-24 vs. Ajicure PN-23 as Primary Curing Agent

Ajicure MY-24 delivers 71% higher shear adhesion strength compared to its faster-curing analog, Ajicure PN-23, when both are used as primary latent curing agents in a standard DGEBA epoxy resin formulation. This quantitative difference is critical for structural bonding applications where joint strength is paramount [1][2].

Epoxy Resin Curing Structural Adhesives Shear Strength

Gel Time Reactivity Profile of Ajicure MY-24 vs. Ajicure PN-23 as Primary Curing Agent

Ajicure MY-24 exhibits a distinctly slower gel time profile compared to Ajicure PN-23, offering a wider processing window at elevated temperatures. For a 20 phr loading in DGEBA at 120°C, MY-24 takes 7.2 minutes to gel, while PN-23 gels in just 2.4 minutes [1][2]. At 100°C, the difference is also significant (5.1 min for MY-24 vs. 4.3 min for PN-23). This quantitative difference in cure speed allows for better flow and wet-out in complex parts.

Cure Kinetics Epoxy Formulation Process Optimization

Accelerator Performance in Anhydride-Cured Epoxy Systems: Ajicure MY-24 vs. DMP-30

In an epoxy-methylhexahydrophthalic anhydride (MHHPA) system, using Ajicure MY-24 as an accelerator results in a significantly higher glass transition temperature (Tg) compared to the common accelerator DMP-30. Under identical cure conditions (120°C/1hr), the MY-24-accelerated system achieves a Tg of 113°C, whereas the DMP-30 system only reaches 100°C [1]. This 13°C increase in Tg indicates a higher crosslink density and superior thermal-mechanical stability.

Acid Anhydride Curing Epoxy Accelerator Thermoset Properties

Accelerator Performance in Anhydride-Cured Epoxy Systems: Ajicure MY-24 vs. DMP-30 (Gel Time)

Ajicure MY-24 provides a more balanced reactivity profile as an accelerator compared to DMP-30 in an MHHPA system. At 100°C, the gel time with MY-24 is 25.3 minutes, providing a useful processing window. In contrast, DMP-30 is extremely reactive, gelling in just 12.9 minutes [1]. This faster reaction of DMP-30 can lead to exotherm issues in large masses and limits workable pot life.

Acid Anhydride Curing Cure Kinetics Epoxy Accelerator

Formulation Shelf Life Stability: Ajicure MY-24 vs. Generic Urea Accelerators

Formulations using Ajicure MY-24 exhibit superior latency and shelf life compared to those using common urea-based accelerators like DCMU. When MY-24 is used as an accelerator in an epoxy/DICY system, the formulation maintains stability for over 30 days at 40°C. A comparable formulation using DCMU shows signs of advancement and is stable for only 7 days under the same conditions [1]. This represents a 4x improvement in shelf life stability.

Shelf Life Stability One-Component Epoxy Latent Curing Agent

Dual-Cure System Optimization: Ajicure MY-24 as a Peak Temperature Reducer

In a dual-curing epoxy-amine thermoset system (MXDA/DICY), the addition of Ajicure MY-24 as an accelerator significantly lowers the temperature of the second curing peak. DSC analysis shows that incorporating MY-24 reduces the maximum temperature required for the DICY reaction. This allows for a more energy-efficient cure cycle and mitigates thermal stress on the components being bonded or encapsulated [1]. While the study does not provide a direct comparator for this specific effect, the quantification of peak reduction establishes MY-24's utility in complex cure schedule design.

Dual-Cure Epoxy DSC Analysis Cure Temperature Reduction

Data-Backed Application Scenarios for Procuring Ajicure MY-24


High-Strength Structural Bonding in Automotive and Aerospace Composites

For one-component (1K) structural adhesives used in automotive body-in-white bonding or composite part assembly, Ajicure MY-24 is the superior choice. Its 240 kgf/cm² shear adhesion strength represents a 71% improvement over the faster Ajicure PN-23 [1][2]. This directly translates to higher safety margins, improved fatigue resistance, and the ability to meet stringent OEM specifications for structural joints, where PN-23's lower strength would be insufficient.

Precision Electronic Encapsulation and Potting Requiring High Thermal Stability

When encapsulating sensitive electronic components like ignition coils, sensors, or power modules, the thermal stability of the cured epoxy is paramount. Using Ajicure MY-24 as an accelerator in an anhydride-cure system (e.g., with MHHPA) yields a Tg of 113°C, a full 13°C higher than the generic accelerator DMP-30 [1]. This higher Tg ensures the encapsulant maintains its mechanical and dielectric properties at higher operating temperatures, preventing cracking, delamination, and electrical failure over the device's lifetime.

Single-Component Formulations Demanding Extended Shelf Life and Global Supply Chains

For manufacturers shipping 1K epoxy adhesives or potting compounds globally without refrigerated transport, formulation stability is a critical procurement criterion. Replacing a traditional urea accelerator (DCMU) with Ajicure MY-24 extends the usable shelf life at 40°C from just 7 days to over 30 days [1]. This 4x improvement in latency reduces the risk of material expiring in transit or in inventory, lowers waste, and enables more efficient, cost-effective distribution logistics.

Large-Part Vacuum Infusion or Filament Winding Processes

For manufacturing large composite structures via vacuum-assisted resin transfer molding (VARTM) or filament winding, a controlled, slower reactivity profile is essential to ensure complete fiber wet-out before gelation. Ajicure MY-24's 7.2-minute gel time at 120°C provides a 3x longer processing window compared to the fast-curing Ajicure PN-23 (2.4 min) [1][2]. This prevents dry spots, improves laminate quality, and is critical for achieving the required mechanical properties in large aerospace or wind energy components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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